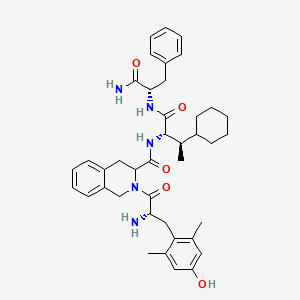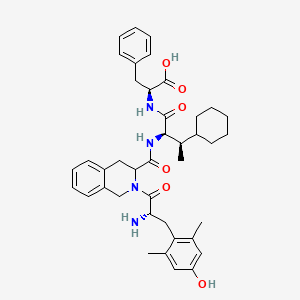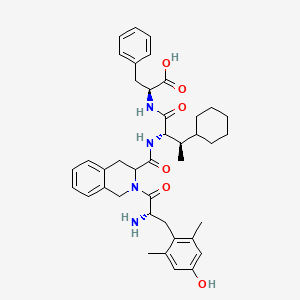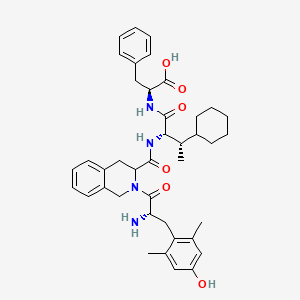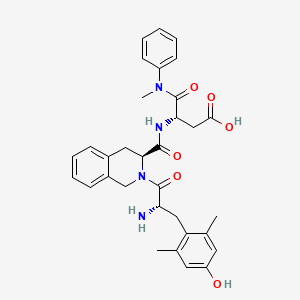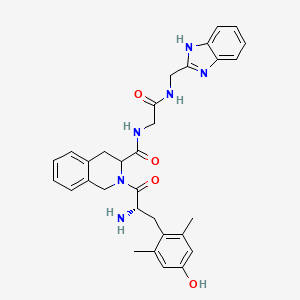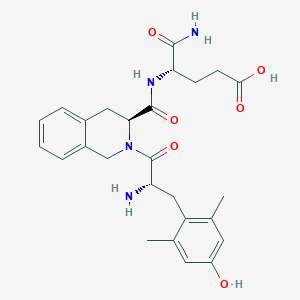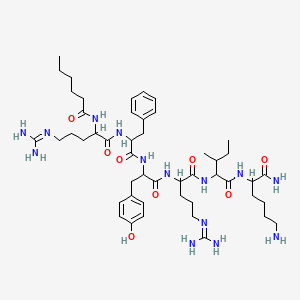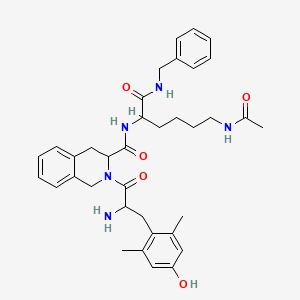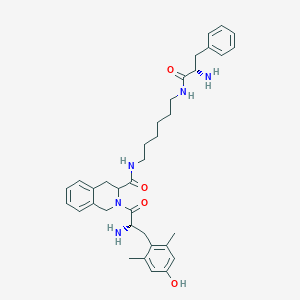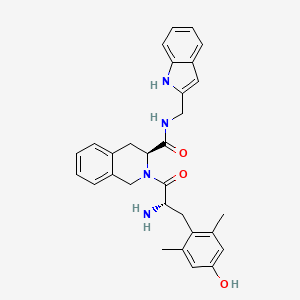
H-Dmt-Tic-NH-CH2-Indl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Dmt-Tic-NH-CH2-Indl is a synthetic compound belonging to the class of delta-opioid receptor agonists. It is derived from the Dmt-Tic pharmacophore and is characterized by the presence of an indole group at its C-terminus. This compound has shown significant pharmacological properties, including anxiolytic and antidepressant-like activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Dmt-Tic-NH-CH2-Indl involves the solid-phase peptide synthesis (SPPS) method. The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The key steps include:
Coupling of Dmt and Tic: The coupling of Dmt (2’,6’-dimethyltyrosine) and Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is achieved using standard peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Introduction of Indole Group: The indole group is introduced at the C-terminus through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
H-Dmt-Tic-NH-CH2-Indl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Indole-2-carboxylic acid, basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted indole compounds .
Scientific Research Applications
H-Dmt-Tic-NH-CH2-Indl has several scientific research applications:
Chemistry: Used as a model compound for studying delta-opioid receptor interactions and structure-activity relationships.
Biology: Investigated for its role in modulating emotional responses and neuroprotection.
Medicine: Potential therapeutic applications in treating anxiety, depression, and pain management.
Industry: Utilized in the development of new pharmacological agents targeting opioid receptors
Mechanism of Action
H-Dmt-Tic-NH-CH2-Indl exerts its effects by binding to delta-opioid receptors. This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. The primary molecular targets include G-proteins, which modulate the activity of adenylate cyclase, calcium channels, and potassium channels. The activation of these pathways results in the inhibition of neurotransmitter release and modulation of pain perception .
Comparison with Similar Compounds
Similar Compounds
H-Dmt-Tic-NH-CH2-Bid: Another delta-opioid receptor agonist with similar pharmacological properties.
H-Dmt-Tic-Lys-NH-CH2-Ph: A dual mu/delta-opioid receptor antagonist with applications in obesity management
Uniqueness
H-Dmt-Tic-NH-CH2-Indl is unique due to its specific indole substitution, which enhances its selectivity and potency as a delta-opioid receptor agonist. This structural modification contributes to its distinct pharmacological profile and therapeutic potential .
Properties
Molecular Formula |
C30H32N4O3 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1H-indol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C30H32N4O3/c1-18-11-24(35)12-19(2)25(18)15-26(31)30(37)34-17-22-9-4-3-7-20(22)14-28(34)29(36)32-16-23-13-21-8-5-6-10-27(21)33-23/h3-13,26,28,33,35H,14-17,31H2,1-2H3,(H,32,36)/t26-,28-/m0/s1 |
InChI Key |
WOVWFYGUXKNNEL-XCZPVHLTSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)NCC4=CC5=CC=CC=C5N4)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC4=CC5=CC=CC=C5N4)N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,4-Dihydroxyphenyl)-hydroxymethylidene]-7-(3,7-dimethylocta-2,6-dienyl)-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B10849057.png)
![N-(1,3-Benzodioxol-5-Ylmethyl)-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B10849063.png)
